

5-Bromo-4-cyclopentylpyrimidine molecular weight and formula

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Compound of Interest

Compound Name: **5-Bromo-4-cyclopentylpyrimidine**

Cat. No.: **B1346386**

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An In-Depth Technical Guide to **5-Bromo-4-cyclopentylpyrimidine** and its Significance as a Heterocyclic Building Block

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of **5-Bromo-4-cyclopentylpyrimidine**, detailing its fundamental molecular properties. Recognizing the specific interests of researchers and drug development professionals, this document also explores the broader context of substituted pyrimidines by examining a structurally related and extensively documented analogue, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, which serves as a critical intermediate in the synthesis of targeted cancer therapies.

Core Compound Profile: **5-Bromo-4-cyclopentylpyrimidine**

5-Bromo-4-cyclopentylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in nucleobases and their versatile biological activities.^[1] The core molecular attributes of this specific compound are summarized below.

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight. For **5-Bromo-4-cyclopentylpyrimidine**, these are:

- Molecular Formula: C₉H₁₁BrN₂[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Molecular Weight: 227.10 g/mol [\[2\]](#)[\[3\]](#)[\[4\]](#)

Physicochemical Properties

A summary of the key identifiers and properties for **5-Bromo-4-cyclopentylpyrimidine** is presented in Table 1. This data is aggregated from chemical supplier databases and public chemical registries.

Property	Value	Source(s)
CAS Number	951884-32-5	[2] [3]
Molecular Formula	C ₉ H ₁₁ BrN ₂	[2] [3] [4]
Molecular Weight	227.10	[2] [3] [4]
IUPAC Name	5-bromo-4-cyclopentylpyrimidine	[2]
Synonyms	5-bromo-4-cyclopentylpyrimidine, (5-Bromopyrimidin-4-yl)cyclopentane	[2] [4]
InChI Key	FKYAHCY SOLMPND-UHFFFAOYSA-N	[2]
SMILES	C1CCC(C1)C2=NC=NC=C2Br	[3]

Data Interpretation for the Researcher: The presence of a bromine atom and a pyrimidine core suggests that this molecule is likely a synthetic intermediate. The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of further molecular complexity. The cyclopentyl group increases the lipophilicity of the molecule, a factor that can be critical for modulating pharmacokinetic properties in drug candidates.

While public, peer-reviewed literature detailing specific synthetic protocols and applications for **5-Bromo-4-cyclopentylpyrimidine** is limited, its structure is indicative of its potential as a

building block in discovery chemistry. To provide a practical, field-proven context, the following sections will discuss a closely related analogue with extensive documentation.

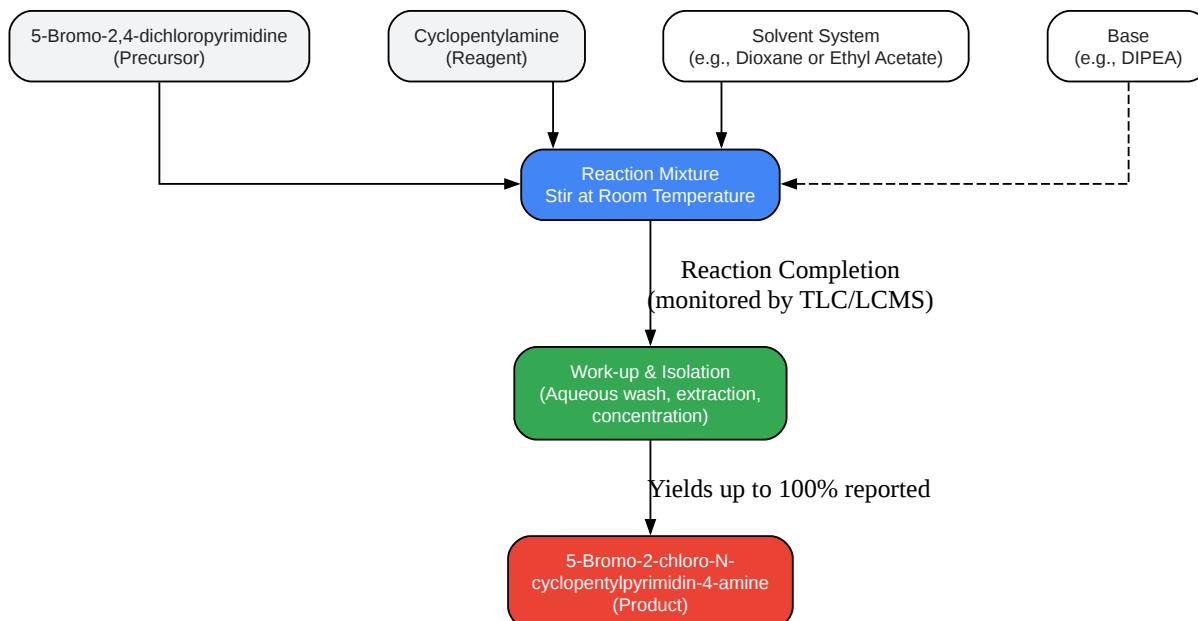
A Case Study: The Role of a Related Analogue in Drug Development

The compound 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (CAS: 733039-20-8) is structurally similar to the topic compound and serves as a pivotal intermediate in the synthesis of blockbuster anti-cancer drugs, including Palbociclib and Ribociclib.^[5] Its well-documented synthesis and application provide valuable insights into the utility of cyclopentyl-substituted bromopyrimidines.

This analogue is a key intermediate in the preparation of CDK4/6 inhibitors, which are used to treat certain types of breast cancer.^{[6][7]} The inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) leads to cell cycle arrest at the G1 phase, thereby preventing the uncontrolled proliferation of cancer cells.^[6]

Synthesis of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

The synthesis of this key intermediate is a robust and high-yielding process, demonstrating the practical utility of these scaffolds. The general workflow involves the selective N-alkylation of a dichloropyrimidine precursor.



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Caption: Synthetic workflow for 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.

Detailed Experimental Protocol

The following protocol is a synthesized example based on procedures found in the chemical literature.^{[7][8][9]} It is designed to be self-validating through in-process controls.

Objective: To synthesize 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine from 5-bromo-2,4-dichloropyrimidine.

Materials:

- 5-Bromo-2,4-dichloropyrimidine (1.0 eq)
- Cyclopentylamine (1.2 eq)

- 1,4-Dioxane (solvent)
- Ethyl acetate (for work-up)
- Saturated brine solution
- Anhydrous magnesium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq) in 1,4-dioxane.[7][8]
- Reagent Addition: At room temperature, add cyclopentylamine (1.2 eq) to the solution dropwise.[7][8] The use of a slight excess of the amine ensures the complete consumption of the dichloropyrimidine starting material.
- Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 6 hours.[7][8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
- Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.[7][8]
- Purification: Wash the organic layer sequentially with saturated brine solution. This step removes the water-soluble byproducts and unreacted amine. Dry the organic layer over anhydrous magnesium sulfate.[7][8]
- Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. This will yield the product, 5-bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine, typically as a light yellow solid.[7][8] Literature reports suggest this process can achieve near-quantitative yields.[7][8]
- Characterization: Confirm the identity and purity of the product using ^1H NMR, ^{13}C NMR, and LC-MS. The expected mass for the $[\text{M}+\text{H}]^+$ ion is approximately 276.0 amu.[8]

Conclusion

5-Bromo-4-cyclopentylpyrimidine, with a molecular formula of $C_9H_{11}BrN_2$ and a molecular weight of 227.10 g/mol, is a halogenated heterocyclic compound positioned as a potential building block for chemical synthesis. While detailed application data for this specific molecule is not widely available in peer-reviewed literature, its structural motifs are highly relevant to modern drug discovery.

By examining the synthesis and role of the closely related analogue, 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, we gain significant insight into the utility of this chemical class. These compounds are not merely academic curiosities; they are enabling intermediates for the synthesis of targeted therapeutics that have a major impact on patient lives. The robust and high-yielding synthesis protocols associated with these pyrimidine derivatives underscore their importance and value to the research, discovery, and drug development communities.

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